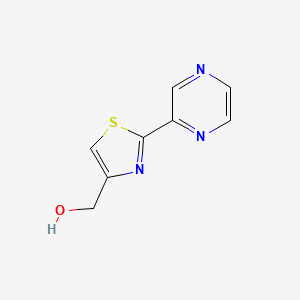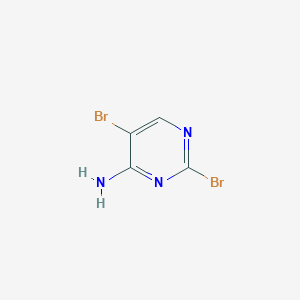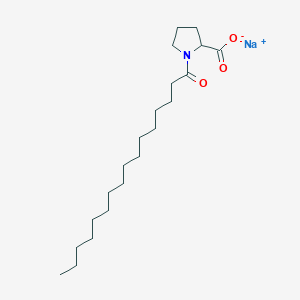
(2-Pyrazin-2-yl-1,3-thiazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Pyrazin-2-yl-1,3-thiazol-4-yl)methanol is a heterocyclic compound that contains both pyrazine and thiazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Pyrazin-2-yl-1,3-thiazol-4-yl)methanol typically involves the condensation of pyrazine derivatives with thiazole derivatives under specific reaction conditions. One common method involves the use of tetrahydrofuran as a solvent medium, where the corresponding acids undergo condensation and hydrolysis followed by cyclization to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Pyrazin-2-yl-1,3-thiazol-4-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazine and thiazole rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield the corresponding aldehyde or ketone, while substitution reactions can introduce various functional groups into the pyrazine or thiazole rings.
Applications De Recherche Scientifique
(2-Pyrazin-2-yl-1,3-thiazol-4-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of (2-Pyrazin-2-yl-1,3-thiazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol: Similar structure but contains a pyridine ring instead of a pyrazine ring.
Quinolinyl-pyrazoles: Compounds with similar heterocyclic structures but different ring systems.
Benzothiazole derivatives: Compounds with a thiazole ring fused to a benzene ring, used in various applications.
Uniqueness
(2-Pyrazin-2-yl-1,3-thiazol-4-yl)methanol is unique due to the combination of pyrazine and thiazole rings in its structure. This unique combination imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C8H7N3OS |
|---|---|
Poids moléculaire |
193.23 g/mol |
Nom IUPAC |
(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanol |
InChI |
InChI=1S/C8H7N3OS/c12-4-6-5-13-8(11-6)7-3-9-1-2-10-7/h1-3,5,12H,4H2 |
Clé InChI |
FEZRHXOTTFDURA-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=N1)C2=NC(=CS2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3S,5R)-2-(hydroxymethyl)-5-[5-[2-(1H-indol-3-yl)ethylcarbamoyl]-2,4-dioxo-pyrimidin-1-yl]tetrahydrofuran-3-yl] acetate](/img/structure/B13897495.png)
![(7S)-5-azaspiro[2.4]heptan-7-ol;hydrochloride](/img/structure/B13897496.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-bromoacetamide](/img/structure/B13897499.png)



![methyl 2-[(2S,3R)-1-benzhydryl-2-methyl-azetidin-3-yl]-2-methylsulfonyl-acetate](/img/structure/B13897517.png)

![Ethyl 3-[(4-chlorothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate](/img/structure/B13897559.png)
![[8-Acetyloxy-5,6,14-trihydroxy-7,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B13897560.png)



